
Nortadalafil
描述
Nortadalafil, also known as demethyl tadalafil, is a phosphodiesterase type 5 (PDE5) inhibitor. It is a derivative of tadalafil, which is widely used for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This compound shares similar pharmacological properties with tadalafil but has distinct structural differences that contribute to its unique characteristics .
准备方法
合成路线和反应条件
诺他达拉非的合成涉及他达拉非的脱甲基化。该过程通常包括以下步骤:
起始原料: 他达拉非用作起始原料。
脱甲基化: 脱甲基化反应使用三溴化硼 (BBr3) 或其他脱甲基剂在受控条件下进行。
工业生产方法
诺他达拉非的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 大量他达拉非使用工业级试剂进行脱甲基化。
优化: 优化反应条件以获得最大产率和纯度。
质量控制: 最终产品经过严格的质量控制,以确保符合行业标准.
化学反应分析
反应类型
诺他达拉非会发生各种化学反应,包括:
氧化: 诺他达拉非可以氧化生成相应的氧化物。
还原: 它可以在特定条件下还原生成还原衍生物。
常用试剂和条件
氧化: 使用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等试剂。
还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 根据所需的取代使用各种亲核试剂和亲电试剂.
形成的主要产物
科学研究应用
Erectile Dysfunction Treatment
Nortadalafil is utilized in treating ED, similar to its parent compound Tadalafil. Clinical studies have demonstrated that daily administration of Tadalafil results in significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance, a study reported mean IIEF scores increasing significantly with doses of 2.5 mg and 5 mg compared to placebo, indicating effective management of ED symptoms .
Dosage (mg) | Mean IIEF Score Change | Successful Intercourse Attempts (%) |
---|---|---|
Placebo | +1.3 | 33 |
2.5 | +6.2 | 50 |
5 | +8.6 | 62 |
Pulmonary Arterial Hypertension
This compound's application extends to the treatment of PAH, where it helps reduce pulmonary vascular resistance and improve exercise capacity. Similar to Tadalafil marketed as Adcirca, this compound's efficacy in lowering blood pressure in pulmonary arteries is well-documented .
Detection Methods
Recent studies have focused on detecting this compound and related PDE5 inhibitors in various products, including health foods. Advanced methods such as dual-modal immunochromatographic assays have been developed to identify these compounds at ultralow concentrations, highlighting concerns over illegal adulteration in dietary supplements .
Analytical Method | Detection Limit (ng/mL) |
---|---|
Colorimetric/Reversed Fluorescence ICA | 0.0028 - 0.045 |
Case Study: Efficacy in Diabetic Patients
A notable case study examined the efficacy of Tadalafil (and by extension this compound) in diabetic patients suffering from ED. The study found that patients receiving a daily dose of Tadalafil experienced significant improvements in erectile function compared to those on placebo, reinforcing the drug's utility across diverse patient populations .
Case Study: Health Food Adulteration
Another case study investigated the presence of this compound in health foods marketed for sexual enhancement. The findings revealed that several products contained undisclosed amounts of this compound, raising public health concerns regarding safety and regulatory compliance .
作用机制
诺他达拉非通过抑制磷酸二酯酶 5 型 (PDE5) 酶发挥作用。这种抑制导致环磷酸鸟苷 (cGMP) 水平升高,从而导致平滑肌细胞松弛和血流增加。 主要分子靶点是位于阴茎海绵体和肺血管中的 PDE5 酶 .
相似化合物的比较
诺他达拉非与其他 PDE5 抑制剂(如西地那非和伐地那非)进行比较:
西地那非: 被称为伟哥,其作用时间比诺他达拉非短。
伐地那非: 与西地那非类似,但作用时间略长。
诺他达拉非独特的结构特性和药代动力学使其成为研究和潜在治疗应用的宝贵化合物。
生物活性
Nortadalafil, a demethylated analogue of tadalafil, has garnered attention for its biological activity, particularly in the treatment of erectile dysfunction (ED) and potential applications in pulmonary arterial hypertension. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
This compound is structurally similar to tadalafil, both belonging to the class of phosphodiesterase type 5 (PDE5) inhibitors. The inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for the therapeutic effect in ED.
PDE5 Inhibition
This compound exhibits a high selectivity for PDE5, with an IC₅₀ value indicating effective inhibition at low concentrations. Its potency as a PDE5 inhibitor makes it a candidate for further research in both ED and other conditions related to vascular dysfunction.
Compound | IC₅₀ (mM) | Target |
---|---|---|
This compound | 6.66 | PDE5 |
Tadalafil | 0.1 | PDE5 |
Clinical Implications
Recent studies have highlighted the broader implications of PDE5 inhibitors like tadalafil and its analogues in reducing mortality rates associated with cardiovascular diseases and dementia. For instance, a study indicated that tadalafil use was associated with a 34% reduction in mortality among men treated for lower urinary tract symptoms, underscoring the cardiovascular benefits attributed to this class of drugs .
Case Studies
- Adulteration in Herbal Products : A case study identified this compound as an adulterant in dietary supplements marketed for ED treatment. The presence of such unapproved compounds raises concerns regarding safety and efficacy, as these products may not undergo rigorous testing .
- Health Risks : The Department of Health in Hong Kong warned against products containing this compound due to potential health risks similar to those associated with tadalafil, including low blood pressure and interactions with nitrates .
Side Effects
Like other PDE5 inhibitors, this compound may cause side effects such as headaches, dizziness, and transient vision disturbances. These side effects mirror those experienced with tadalafil and highlight the need for caution when using these compounds .
常见问题
Basic Research Questions
Q. What are the optimal analytical methods for identifying and quantifying Nortadalafil in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for detecting this compound in adulterated supplements or biological samples. Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) to isolate this compound from matrices like plasma or dietary supplements .
- Chromatographic Conditions : C18 columns with gradient elution (e.g., acetonitrile/0.1% formic acid) to resolve this compound from structurally similar analogues .
- Validation : Ensure specificity, linearity (1–100 ng/mL), and recovery rates (>85%) per ICH guidelines. Include deuterated internal standards for precision .
Q. How can researchers validate the purity of synthesized this compound derivatives?
- Methodological Answer :
- Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing N-cyclohexyl substitutions) and high-resolution mass spectrometry (HRMS) for molecular weight verification .
- Purity Assessment : Quantify impurities via HPLC-UV with a detection threshold of <0.1% per USP standards. Reference the NIH preclinical checklist for reporting .
Advanced Research Questions
Q. What experimental designs are recommended for studying this compound’s metabolic pathways in preclinical models?
- Methodological Answer :
- In Vivo Models : Use Sprague-Dawley rats or C57BL/6 mice, administering this compound orally (10–50 mg/kg) to mimic human exposure. Collect plasma and tissue samples at intervals (0–24h) .
- Metabolite Identification : Employ ultra-high-performance LC-MS (UHPLC-MS) with metabolomics software (e.g., XCMS Online) to detect phase I/II metabolites. Cross-validate findings with in vitro hepatic microsome assays .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification (power ≥80%) and randomization .
Q. How can structural modifications of this compound enhance selectivity for PDE5 inhibition while minimizing off-target effects?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogues to PDE5 vs. PDE6/11. Prioritize substitutions at the N-cyclohexyl group .
- In Vitro Assays : Test synthesized derivatives in PDE enzyme panels (e.g., BPS Bioscience kits). Use IC50 values and selectivity ratios (PDE5/PDE6 >100-fold) to rank candidates .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. Report p-values and confidence intervals per CONSORT standards .
Q. How should researchers address contradictions in reported efficacy data for this compound across different experimental models?
- Methodological Answer :
- Data Harmonization : Conduct meta-analyses using PRISMA guidelines to aggregate studies. Stratify results by model (e.g., in vitro vs. in vivo) and dosage .
- Confounding Factors : Control variables like animal strain, diet, and co-administered drugs. Use multivariate regression to identify bias sources .
- Replication Studies : Design multi-center trials with standardized protocols (e.g., identical LC-MS parameters) to verify reproducibility .
Q. Methodological Best Practices
- Statistical Rigor : For in vivo studies, predefine primary endpoints (e.g., plasma concentration) and use blinded analysis to reduce bias .
- Ethical Reporting : Disclose all negative findings (e.g., lack of efficacy in certain models) to avoid publication bias, aligning with NAFDAC’s guidelines .
- Literature Integration : Use tools like PICO (Population, Intervention, Comparison, Outcome) to frame hypotheses and ensure alignment with existing research gaps .
属性
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDLVMPUSXRZOS-FOIQADDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431339 | |
Record name | Nortadalafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629652-62-6, 171596-36-4 | |
Record name | rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629652-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nortadalafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nortadalafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORTADALAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。